molecular formula C7H5F2N3O B3010105 3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile CAS No. 1556787-75-7

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile

Cat. No.: B3010105
CAS No.: 1556787-75-7
M. Wt: 185.134
InChI Key: ASWACELTGDERAF-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a pyrazine-based compound featuring a carbonitrile group at position 2 and a 2,2-difluoroethoxy substituent at position 3. Pyrazine-2-carbonitriles are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science, with substituents significantly influencing their physicochemical and pharmacological properties .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O/c8-6(9)4-13-7-5(3-10)11-1-2-12-7/h1-2,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWACELTGDERAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-substituted pyrazine derivative.

Scientific Research Applications

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The difluoroethoxy group may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyrazine Core

3-[3-(Trifluoromethyl)phenoxy]-pyrazine-2-carbonitrile
  • Structure: A phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at position 3 of the pyrazine ring.
  • Key Differences: The trifluoromethylphenoxy group introduces steric bulk and lipophilicity compared to the smaller difluoroethoxy group. Enhanced electron-withdrawing effects from -CF₃ may increase reactivity in nucleophilic substitution reactions .
  • Applications : Marketed as a medicinal compound (CAS: 176162-29-1), its biological activity is likely influenced by improved membrane permeability due to higher logP values .
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile
  • Structure : Ethoxy group at position 3 and chlorine atoms at positions 5 and 5.
  • Ethoxy substituents are less electron-withdrawing than difluoroethoxy, leading to differences in metabolic stability .
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods for pyrazine-2-carbonitrile derivatives .

Heterocyclic Core Modifications

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile
  • Structure : Pyridine core with a difluoroethoxy group at position 2 and a carbonitrile at position 3.
  • Key Differences :
    • Pyridine’s aromaticity and basicity contrast with pyrazine’s diazine structure, altering solubility and binding interactions.
    • Pyrazine derivatives generally exhibit higher thermal stability due to extended conjugation .
  • Applications : Used in pharmaceuticals and agrochemicals, though pyridine analogs may show divergent biological profiles .

Functional Group Comparisons

Pyrazine Analogs of Chalcones
  • Structure: Pyrazine-2-carbonitriles conjugated with chalcone-like enone systems (e.g., 1-(5-isopropylpyrazin-2-yl)ethan-1-one derivatives).
  • Key Differences :
    • Chalcone moieties introduce π-conjugation, enabling UV absorption and fluorescence properties.
    • Antifungal and antimycobacterial activities are reported for these analogs, with IC₅₀ values influenced by substituent lipophilicity .

Data Tables

Table 1: Structural and Functional Comparison of Pyrazine-2-carbonitrile Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile 3-OCH₂CF₂H, 2-CN C₇H₅F₂N₃O High thermal stability, potential antimicrobial activity
3-[3-(Trifluoromethyl)phenoxy]-pyrazine-2-carbonitrile 3-OPh-CF₃, 2-CN C₁₂H₆F₃N₃O Medicinal applications, enhanced lipophilicity
5,6-Dichloro-3-ethoxypyrazine-2-carbonitrile 3-OEt, 5,6-Cl, 2-CN C₇H₅Cl₂N₃O Antimicrobial, higher molecular weight
2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile Pyridine core, 2-OCH₂CF₂H, 3-CN C₈H₆F₂N₂O Agrochemical uses, divergent solubility

Research Findings and Implications

  • Electron-Withdrawing Effects : Difluoroethoxy and trifluoromethyl groups enhance stability but may reduce bioavailability due to increased hydrophobicity .
  • Biological Activity : Chlorine and chalcone substituents correlate with antifungal and antimicrobial efficacy, suggesting that this compound could be optimized for similar applications .
  • Synthetic Challenges : Low yields in Claisen-Schmidt condensations (e.g., 18–43% for chalcone analogs) highlight the need for optimized protocols for pyrazine derivatives .

Biological Activity

3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is a compound characterized by a pyrazine ring with a difluoroethoxy substituent and a carbonitrile group. This unique structure imparts significant chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.

The compound's structure includes:

  • Pyrazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Difluoroethoxy Group : Enhances the compound's lipophilicity and potential interactions with biological targets.
  • Carbonitrile Group : Known for its reactivity and ability to participate in various chemical transformations.

The mechanism of action for this compound is not fully elucidated; however, compounds with similar structures typically interact with biological targets through:

  • Hydrogen Bonding : Facilitates interactions with enzymes and receptors.
  • Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.
  • Non-covalent Interactions : Involves van der Waals forces that stabilize the binding to target sites.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, similar pyrazine derivatives have shown efficacy against cancer cell lines such as HCT116 (human colon carcinoma) with IC50 values indicating significant inhibition .

Enzyme Interactions

The compound is utilized to study enzyme interactions, particularly those related to metabolic pathways. Its difluoroethoxy group appears to enhance binding affinity to certain enzymes, potentially modulating their activity.

Toxicological Profile

The compound has been classified under GHS07, indicating potential hazards such as skin irritation and eye damage. This necessitates careful handling in laboratory settings.

Research Findings and Case Studies

StudyFocusFindings
Medicinal ChemistryInvestigated as a building block for pharmaceuticals targeting enzyme inhibition.
Anticancer ResearchShowed promising results against HCT116 cells, suggesting selective kinase inhibition.
Enzyme Interaction StudiesDemonstrated modulation of enzyme activity through structural interactions.

Applications in Research

This compound serves as an important intermediate in various fields:

  • Medicinal Chemistry : Used for synthesizing novel therapeutic agents targeting specific diseases.
  • Materials Science : Explored for developing advanced materials due to its unique chemical properties.
  • Biological Research : Acts as a probe in studying metabolic pathways involving nitrogen-containing heterocycles.

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